1,2-Dihydro dexamethasone

Description

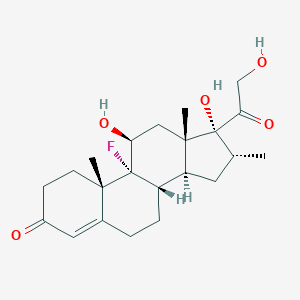

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZXYYHUGHQGHI-CXSFZGCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962597 | |

| Record name | 9-Fluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426-17-5 | |

| Record name | RU-25008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-11,17,21-trihydroxy-16-methylpregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RU-25008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79UZ3ULI8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dihydro Dexamethasone via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-Dihydro dexamethasone, a significant derivative of the potent corticosteroid dexamethasone. The focus of this document is on the selective catalytic hydrogenation of the α,β-unsaturated ketone moiety within the A-ring of the dexamethasone steroid nucleus. This guide details the established experimental protocols, discusses the catalytic mechanisms, and presents quantitative data to support researchers and professionals in the field of drug development and steroid chemistry.

Introduction

Dexamethasone is a widely used synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. The modification of its core structure can lead to derivatives with altered biological activities and pharmacokinetic profiles. This compound, also known as Dexamethasone EP Impurity C, is a key derivative where the C1-C2 double bond in the A-ring has been selectively reduced.[1][2] This transformation is typically achieved through catalytic hydrogenation, a fundamental process in organic synthesis that allows for the selective reduction of specific functional groups. Understanding the nuances of this synthesis is critical for the preparation of analytical standards, the study of dexamethasone metabolism, and the development of new steroid-based therapeutics.

Catalytic Systems and Reaction Mechanisms

The selective hydrogenation of the α,β-unsaturated ketone in dexamethasone to yield this compound requires a catalyst that favors the reduction of the carbon-carbon double bond over the ketone carbonyl group.

Wilkinson's Catalyst: A Homogeneous Approach

A well-documented and effective method for this transformation employs Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]).[3][4] This homogeneous catalyst is known for its high selectivity in the hydrogenation of non-hindered alkenes under mild conditions.[5]

The catalytic cycle of Wilkinson's catalyst, often referred to as Tolman's catalytic cycle, involves a series of steps that facilitate the addition of hydrogen across the double bond.[3] The generally accepted mechanism proceeds as follows:

-

Ligand Dissociation: A triphenylphosphine (PPh₃) ligand dissociates from the 16-electron complex to form a highly reactive 14-electron species.

-

Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium center, oxidizing it from Rh(I) to Rh(III) and forming a dihydrido complex.

-

Alkene Coordination: The alkene (in this case, the C1-C2 double bond of dexamethasone) coordinates to the rhodium center.

-

Migratory Insertion: One of the hydride ligands is transferred to one of the alkene carbons, forming a rhodium-carbon σ-bond.

-

Reductive Elimination: The second hydride ligand is transferred to the other alkene carbon, and the resulting alkane (this compound) is released from the rhodium center, regenerating the active catalytic species.

Caption: Catalytic cycle of Wilkinson's catalyst for dexamethasone hydrogenation.

Alternative and Emerging Catalytic Systems

While Wilkinson's catalyst is effective, research into alternative catalysts for the selective hydrogenation of α,β-unsaturated ketones is ongoing. These efforts are often driven by the desire for more cost-effective, robust, and easily separable catalysts.

-

Palladium-Based Catalysts: Palladium catalysts, often supported on materials like carbon (Pd/C), are widely used for hydrogenations. The selectivity of these heterogeneous catalysts can be influenced by the choice of support, solvent, and additives. For steroidal enones, palladium-catalyzed hydrogenations in the presence of ionic liquids have been shown to influence the stereoselectivity of the reduction.[6]

-

Manganese-Based Catalysts: Recent advancements have highlighted the potential of earth-abundant metals in catalysis. Manganese(I) pincer complexes have been reported as effective catalysts for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones, showing compatibility with a wide range of functional groups.[7]

-

Other Noble Metal Catalysts: Ruthenium and osmium complexes have also been explored for the transfer hydrogenation of unsaturated carbonyl compounds, offering alternative reaction pathways that do not require gaseous hydrogen.[8][9]

A comparative summary of potential catalytic approaches is presented below.

| Catalyst Type | Catalyst Example | Phase | Key Advantages | Potential Challenges |

| Rhodium | [RhCl(PPh₃)₃] (Wilkinson's) | Homogeneous | High selectivity, mild conditions | Cost, catalyst removal |

| Palladium | Pd/C | Heterogeneous | Cost-effective, easy separation | Stereoselectivity control |

| Manganese | [(PCNHCP)Mn(CO)₂H] | Homogeneous | Earth-abundant metal, high chemoselectivity | Newer technology, substrate scope |

| Ruthenium/Osmium | Pincer Complexes | Homogeneous | Transfer hydrogenation (no H₂ gas) | Catalyst stability and activity |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound based on the established method using Wilkinson's catalyst.[3][10]

Materials and Equipment

-

Dexamethasone

-

Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)

-

Ethyl acetate (EtOAc)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Hydrogen gas (H₂)

-

Round-bottomed flask (1000 mL)

-

Magnetic stirrer

-

Hydrogen balloon or hydrogenation apparatus

-

Rotary evaporator

-

Filtration apparatus (sintered glass funnel)

Synthesis Procedure

-

Reaction Setup: In a 1000 mL round-bottomed flask, suspend dexamethasone (10 g, 25.48 mmol) in a mixture of ethyl acetate (400 mL) and ethanol (100 mL).

-

Catalyst Addition: Add tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst, 2.5 g, 2.70 mmol) to the suspension along with a magnetic stirrer bar.

-

Hydrogenation: Vigorously stir the mixture under a hydrogen atmosphere (1 atm, e.g., using a hydrogen balloon) at room temperature (20°C) for one week.

-

Additional Catalyst: After one week, add another portion of Wilkinson's catalyst (1.0 g).

-

Continued Reaction: Allow the reaction to proceed for another week under the same conditions.

-

Work-up: Concentrate the resulting mixture in vacuo to obtain a solid.

-

Purification: Suspend the solid in dichloromethane (100 mL) and filter the suspension. Wash the collected solid with three portions of dichloromethane (50 mL each).

-

Drying: Dry the solid on the sinter funnel in air to yield the target compound.

Quantitative Data

| Parameter | Value |

| Dexamethasone (Initial Amount) | 10 g (25.48 mmol) |

| Wilkinson's Catalyst (Total) | 3.5 g (3.78 mmol) |

| Solvent System | Ethyl Acetate (400 mL) / Ethanol (100 mL) |

| Reaction Temperature | 20°C |

| Hydrogen Pressure | 1 atm (760.051 Torr)[3] |

| Reaction Time | 2 weeks (336 h)[3] |

| Product Yield | 9.6 g |

| Product Purity (Typical) | >95% (by HPLC)[8] |

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reaction_setup [label="Reaction Setup:\nDexamethasone, EtOAc, EtOH"]; catalyst_addition [label="Add Wilkinson's Catalyst"]; hydrogenation_1 [label="Hydrogenation (1 week, 1 atm H₂, 20°C)"]; catalyst_addition_2 [label="Add More Catalyst"]; hydrogenation_2 [label="Continue Hydrogenation (1 week)"]; workup [label="Work-up: Rotary Evaporation"]; purification [label="Purification: DCM Suspension & Filtration"]; drying [label="Drying"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reaction_setup; reaction_setup -> catalyst_addition; catalyst_addition -> hydrogenation_1; hydrogenation_1 -> catalyst_addition_2; catalyst_addition_2 -> hydrogenation_2; hydrogenation_2 -> workup; workup -> purification; purification -> drying; drying -> product; }

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound via catalytic hydrogenation is a well-established process, with Wilkinson's catalyst offering a reliable and selective method. This guide has provided an in-depth overview of the synthetic protocol, the underlying catalytic mechanism, and a summary of quantitative data. For researchers and professionals in drug development, a thorough understanding of this and alternative catalytic systems is essential for the efficient and selective synthesis of steroid derivatives. Future research may focus on the development of more sustainable and economically viable heterogeneous catalysts to further refine this important transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wilkinson's catalyst | PPT [slideshare.net]

- 4. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in osmium-catalyzed hydrogenation and dehydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

Biological Activity of 1,2-Dihydro Dexamethasone: An In-Depth Technical Guide

This technical guide aims to address this knowledge gap by summarizing the available information on 1,2-Dihydro dexamethasone, primarily focusing on its synthesis and structural characteristics. Furthermore, by drawing parallels with the known mechanisms of dexamethasone, we will outline a hypothetical framework for its potential biological activities and provide detailed, theoretical experimental protocols for its future investigation.

Structural Characteristics and Synthesis

This compound is a derivative of dexamethasone where the double bond between the first and second carbon atoms in the A-ring of the steroid nucleus has been reduced.[1] This structural modification is achieved through a selective catalytic hydrogenation process.[1]

Table 1: Structural and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C22H31FO5 | [2] |

| Molecular Weight | 394.48 g/mol | [1][2] |

| CAS Number | 426-17-5 | [1][2] |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | [2] |

Synthesis Protocol

The primary method for synthesizing this compound involves the selective hydrogenation of dexamethasone using Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride).[1][3]

Experimental Protocol: Synthesis of this compound [3]

-

Suspension: Suspend 10 g (25.48 mmol) of dexamethasone in a mixture of 400 mL of ethyl acetate and 100 mL of ethanol in a 1000 mL round-bottomed flask.

-

Catalyst Addition: Add 2.5 g (2.70 mmol) of Wilkinson's catalyst to the suspension along with a magnetic stirrer bar.

-

Hydrogenation: Vigorously stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for one week.

-

Catalyst Replenishment: After one week, add another 1.0 g of Wilkinson's catalyst.

-

Continued Reaction: Allow the reaction to proceed for an additional week.

-

Concentration: Concentrate the resulting mixture in vacuo to obtain a solid.

-

Purification: Suspend the solid in 100 mL of dichloromethane (DCM) and filter the suspension.

-

Washing: Wash the obtained solid with three 50 mL portions of DCM.

-

Drying: Dry the solid on the sinter in the air to yield the final product.

Product Confirmation: The identity of the synthesized this compound can be confirmed using Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), with an expected m/z value of 395 for the protonated molecule [MH+].[1][3]

Caption: Workflow for the synthesis of this compound.

Postulated Biological Activity and Mechanism of Action

The biological activity of this compound is currently uncharacterized. However, based on its structural similarity to dexamethasone, it is hypothesized to interact with the glucocorticoid receptor (GR). The reduction of the 1,2-double bond in the A-ring may alter its binding affinity and subsequent downstream signaling.

Dexamethasone exerts its effects by binding to the cytosolic GR.[4][5] This complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes.[4] This leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.[4]

It is plausible that this compound follows a similar mechanism. However, the altered conformation of the A-ring could impact the stability of the ligand-receptor complex, its translocation to the nucleus, and its interaction with DNA and other transcription factors.

Caption: Postulated signaling pathway for this compound.

Proposed Experimental Protocols for Biological Characterization

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are proposed as a starting point for investigation.

In Vitro Assays

3.1.1. Glucocorticoid Receptor Binding Affinity Assay

This assay will determine the affinity of this compound for the glucocorticoid receptor compared to dexamethasone.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human glucocorticoid receptor.

-

Cell Lysate Preparation: Harvest cells and prepare a cytosolic extract containing the GR.

-

Competition Assay: In a 96-well plate, incubate a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) with the cytosolic extract in the presence of increasing concentrations of unlabeled this compound or dexamethasone (as a positive control).

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Separate bound from free radioligand using a method such as filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

3.1.2. Anti-inflammatory Activity Assay

This assay will assess the ability of this compound to suppress the production of pro-inflammatory cytokines in immune cells.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

-

Cell Culture: Culture murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs).

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for 6-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Plot the cytokine concentration against the drug concentration and determine the IC50 value for the inhibition of cytokine production.

Caption: Proposed in vitro experimental workflow.

Conclusion and Future Directions

The biological activity of this compound remains a nascent field of research. While its synthesis is established, its pharmacological profile is largely unknown. The proposed experimental protocols provide a roadmap for the systematic evaluation of its glucocorticoid receptor binding, anti-inflammatory potential, and overall mechanism of action. Future studies should also investigate its pharmacokinetic and pharmacodynamic properties in animal models to assess its in vivo efficacy and safety profile. A thorough understanding of this compound's biological activity could pave the way for the development of novel glucocorticoids with improved therapeutic indices.

References

- 1. This compound (426-17-5) for sale [vulcanchem.com]

- 2. 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione | C22H31FO5 | CID 22792547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 5. The Story of Dexamethasone | ChemPartner [chempartner.com]

A Technical Guide to the Structural Characterization of 1,2-Dihydro Dexamethasone and Dexamethasone

This technical guide provides an in-depth comparison of the structural characteristics of the synthetic corticosteroid dexamethasone and its derivative, 1,2-dihydro-dexamethasone. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the key structural differences, comparative physicochemical properties, and the analytical techniques employed for their characterization.

Introduction

Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy is intrinsically linked to its molecular structure. 1,2-Dihydro-dexamethasone is a derivative and a known impurity of dexamethasone, as listed in the European Pharmacopoeia.[2][3] The primary structural difference between these two compounds lies in the saturation of the 1,2-double bond in the A-ring of the steroid nucleus.[2] This seemingly minor modification leads to notable changes in their physicochemical and spectroscopic properties, which are critical for their identification and quantification.

Core Structural Differences

The fundamental structural distinction between dexamethasone and 1,2-dihydro-dexamethasone is the reduction of the double bond between the C1 and C2 positions in the A-ring of the steroid. Dexamethasone possesses a pregna-1,4-diene-3,20-dione structure, characterized by a conjugated system of double bonds in the A-ring. In 1,2-dihydro-dexamethasone, this conjugation is disrupted due to the hydrogenation of the 1,2-double bond, resulting in a pregn-4-ene-3,20-dione structure.[2] This structural alteration adds two hydrogen atoms to the molecule, changing its molecular formula and weight.[2]

Comparative Physicochemical Properties

The structural variation between dexamethasone and its 1,2-dihydro derivative directly influences their physicochemical properties. These differences are summarized in the table below.

| Property | Dexamethasone | 1,2-Dihydro Dexamethasone | Reference(s) |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3-one | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregn-4-ene-3,20-dione | [1],[2][4] |

| CAS Number | 50-02-2 | 426-17-5 | [5],[2] |

| Molecular Formula | C₂₂H₂₉FO₅ | C₂₂H₃₁FO₅ | [5],[2] |

| Molecular Weight | 392.46 g/mol | 394.48 g/mol | [5][6],[2] |

| Melting Point | 262-264 °C | 233-240 °C | [6][7],[2][8] |

| Appearance | White to off-white crystalline powder | White Solid | [6],[2] |

| Solubility | 89 mg/L in water; freely soluble in acetone, ethanol, and chloroform. | Limited solubility in common solvents; slightly soluble in DMSO and methanol. | [6][7],[2][3][8] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of dexamethasone and 1,2-dihydro-dexamethasone. The key differences in their spectra are outlined below.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Notes | Reference(s) |

| Dexamethasone | [M+H]⁺: 393.4 | 373.2 | The fragmentation often involves the loss of a hydrofluoric acid molecule. | [9] |

| This compound | [MH]⁺: 395 | Not specified in search results | The protonated molecule is consistent with its higher molecular weight. | [2][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. The saturation of the 1,2-double bond in 1,2-dihydro-dexamethasone leads to significant changes in the ¹H and ¹³C NMR spectra, particularly for the signals corresponding to the A-ring.

-

¹H NMR : In dexamethasone, the protons on the C1 and C2 double bond will appear as downfield signals in the olefinic region.[11] For 1,2-dihydro-dexamethasone, these signals will be absent and replaced by upfield signals in the aliphatic region, corresponding to the now saturated C1 and C2 positions.

-

¹³C NMR : The sp² hybridized carbons of the C1=C2 double bond in dexamethasone will show characteristic downfield chemical shifts.[1][12] In the 1,2-dihydro derivative, these will be replaced by upfield signals for the sp³ hybridized C1 and C2 carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key differences in the IR spectra of dexamethasone and 1,2-dihydro-dexamethasone are related to the conjugated system in the A-ring.

| Compound | C=O Stretch (Conjugated Ketone) | C=C Stretch (Conjugated) | Reference(s) |

| Dexamethasone | ~1655 cm⁻¹ | ~1615 cm⁻¹ | [13] |

| This compound | Shifted frequency expected | Absent or significantly different | [2] |

The loss of the 1,2-double bond in 1,2-dihydro-dexamethasone will result in the disappearance of the C=C stretching vibration associated with the conjugated system and a shift in the C=O stretching frequency of the C3 ketone.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated diene system in the A-ring of dexamethasone acts as a chromophore, responsible for its UV absorption. The reduction of the 1,2-double bond in 1,2-dihydro-dexamethasone disrupts this extended conjugation.[2] This will cause a hypsochromic shift (shift to a shorter wavelength) in the maximum absorption wavelength (λmax) compared to dexamethasone.

Experimental Protocols

Synthesis of 1,2-Dihydro-Dexamethasone

1,2-Dihydro-dexamethasone can be synthesized from dexamethasone via selective catalytic hydrogenation.[2][10]

Materials:

-

Dexamethasone

-

Ethyl acetate (EtOAc)

-

Ethanol (EtOH)

-

Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

Procedure: [10]

-

Suspend dexamethasone (10 g, 25.48 mmol) in a mixture of EtOAc (400 mL) and ethanol (100 mL) in a 1000 mL round-bottomed flask.

-

Add Wilkinson's catalyst (2.5 g, 2.70 mmol) to the suspension.

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for one week.

-

After one week, add an additional 1.0 g of Wilkinson's catalyst.

-

Continue stirring under a hydrogen atmosphere for another week.

-

Concentrate the reaction mixture in vacuo to obtain a solid.

-

Suspend the solid in DCM (100 mL) and filter the suspension.

-

Wash the collected solid with three portions of DCM (50 mL each).

-

Dry the solid to yield 1,2-dihydro-dexamethasone.

General Spectroscopic Analysis Protocols

-

Mass Spectrometry (MS) : Samples are typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques.[2][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[11] ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Infrared (IR) Spectroscopy : Samples can be prepared as a KBr disc or as a mull in mineral oil (Nujol).[13] The spectrum is then recorded using an FTIR spectrometer.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : Samples are dissolved in a UV-transparent solvent (e.g., ethanol, methanol), and the absorbance is measured as a function of wavelength using a UV-Vis spectrophotometer.[15]

Visualizations

Caption: Synthesis of this compound from Dexamethasone.

Caption: General workflow for structural characterization.

Conclusion

The structural characterization of dexamethasone and 1,2-dihydro-dexamethasone relies on a combination of spectroscopic techniques. The primary structural difference, the saturation of the 1,2-double bond, gives rise to distinct and predictable changes in their mass, NMR, IR, and UV-Vis spectra. This technical guide provides a comprehensive overview of these differences, along with the experimental protocols necessary for their analysis, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

- 1. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05474G [pubs.rsc.org]

- 2. This compound (426-17-5) for sale [vulcanchem.com]

- 3. allmpus.com [allmpus.com]

- 4. 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione | C22H31FO5 | CID 22792547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dexamethasone [webbook.nist.gov]

- 6. acs.org [acs.org]

- 7. Dexamethasone | 50-02-2 [chemicalbook.com]

- 8. This compound CAS#: 426-17-5 [m.chemicalbook.com]

- 9. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Dexamethasone(50-02-2) 1H NMR spectrum [chemicalbook.com]

- 12. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. 182.160.97.198:8080 [182.160.97.198:8080]

- 14. researchgate.net [researchgate.net]

- 15. Journal of Physical Chemistry and Functional Materials » Submission » Spectroscopic and Photonic Properties of Dexamethasone used in the Treatment of COVID-19 Patients [dergipark.org.tr]

physical and chemical properties of 1,2-Dihydro dexamethasone

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dihydro Dexamethasone

This technical guide provides a comprehensive overview of the core , a derivative of the potent synthetic glucocorticoid, dexamethasone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, characterization, and potential mechanism of action.

Core Physical and Chemical Properties

This compound is structurally distinct from its parent compound, dexamethasone, due to the saturation of the 1,2-double bond in the A-ring of the steroid nucleus.[1] This modification, achieved through catalytic hydrogenation, results in a molecule with two additional hydrogen atoms.[1] The physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | [2][3][4] |

| Synonyms | Dexamethasone EP Impurity C, 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione | [5] |

| CAS Number | 426-17-5 | [1][6] |

| Molecular Formula | C22H31FO5 | [2][3][6] |

| Molecular Weight | 394.48 g/mol | [2][3] |

| Appearance | White to Pale Beige Solid | [6][7] |

| Melting Point | 233 - 240 °C | [7] |

| Boiling Point (Predicted) | 566.6 ± 50.0 °C | [7] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 12.14 ± 0.70 | [6][7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

| Storage Temperature | 2-8 °C or Refrigerator | [2][7] |

Spectroscopic Identification

The characterization and confirmation of this compound's molecular identity heavily rely on spectroscopic techniques. Mass spectrometry, in particular, is a key analytical tool. In a documented synthesis, Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) was employed to confirm the product. The analysis yielded a protonated molecule [MH+] with a mass-to-charge ratio (m/z) of 395, which is consistent with the calculated molecular weight of 394.48 g/mol for this compound.[1][8]

Experimental Protocols

Synthesis: Catalytic Hydrogenation of Dexamethasone

The primary method for synthesizing this compound is through the selective catalytic hydrogenation of dexamethasone.[1] This process specifically targets the double bond at the 1 and 2 positions in the A-ring of the steroid.[1]

Materials:

-

Dexamethasone (10 g, 25.48 mmol)

-

Ethyl Acetate (EtOAc, 400 mL)

-

Ethanol (100 mL)

-

Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst, 2.5 g initially, with a 1.0 g addition)

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

Procedure:

-

Suspend dexamethasone in a mixture of ethyl acetate and ethanol within a 1000 mL round-bottomed flask equipped with a magnetic stirrer bar.[8]

-

Add Wilkinson's catalyst to the suspension.[8]

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for one week.[8]

-

After the first week, add an additional 1.0 g of Wilkinson's catalyst to the reaction mixture.[8]

-

Continue the reaction under the same conditions for another week.[8]

-

Upon completion, concentrate the resulting mixture in vacuo to obtain a solid.[8]

-

Suspend the solid in 100 mL of dichloromethane (DCM).[8]

-

Filter the suspension.[8]

-

Wash the collected solid with three 50 mL portions of DCM.[8]

-

Dry the final product, an off-white solid, on the sinter in the air. This process yields approximately 9.6 g of this compound.[8]

Caption: Synthesis workflow for this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While specific protocols for this compound are not detailed, the analytical methods for dexamethasone provide a strong basis for its analysis. A stability-indicating HPLC method is crucial for quantification and impurity profiling.

Instrumentation: Liquid Chromatograph with Tandem Mass Spectrometer (LC/MS/MS).[9][10]

Chromatographic Conditions (General Example):

-

Column: Octadecylsilane-bonded silica gel (2-5 µm particle size), stainless steel tube (e.g., 2.0-6.0 mm inner diameter, 100-250 mm length).[9]

-

Column Temperature: 40°C.[9]

-

Mobile Phase: A mixture of acetonitrile, formic acid, and water (e.g., 1200:1:800 v/v/v).[9]

-

Flow Rate: Adjusted to achieve a suitable retention time for the analyte (e.g., 7-10 minutes for dexamethasone).[9]

-

Detection: Tandem Mass Spectrometry (MS/MS) or UV spectrophotometry.

Sample Preparation (General):

-

Extraction: The sample is homogenized with a suitable solvent like acetonitrile.[9][10]

-

Centrifugation: The mixture is centrifuged to separate the supernatant containing the analyte.[9][10]

-

Clean-up: The extract may be further purified using solid-phase extraction (SPE) with a cartridge like octadecylsilane-bonded silica gel or ethylenediamine-N-propylsilanized silica gel to remove interfering substances.[9][10]

-

Final Solution: The purified extract is dissolved in a suitable solvent (e.g., 10% acetonitrile solution) to be used as the sample solution for injection into the LC/MS/MS system.[9]

Caption: General analytical workflow for corticosteroid analysis.

Stability and Reactivity

This compound is a derivative of dexamethasone and is considered an impurity or a metabolite.[11] As with other corticosteroids, its stability can be affected by factors such as heat, light, and pH.[12] For instance, dexamethasone sodium phosphate injections show degradation under alkaline conditions, heat, or light.[12] Studies on dexamethasone suspensions have shown good stability for extended periods when properly formulated.[13] It is recommended to store this compound under refrigeration.[2][7]

Mechanism of Action and Signaling Pathways

The specific mechanism of action for this compound is not extensively documented. However, as a close structural analog of dexamethasone, it is presumed to interact with similar biological targets. The primary mechanism of action for dexamethasone involves its function as a glucocorticoid receptor (GR) agonist.[14][15][16]

The Glucocorticoid Receptor Signaling Pathway:

-

Binding: Dexamethasone, being lipophilic, diffuses across the cell membrane and binds to the glucocorticoid receptor located in the cytoplasm.[15][16] This receptor is part of an inactive complex with chaperone proteins.[15]

-

Conformational Change and Translocation: Upon binding, the receptor undergoes a conformational change, causing the dissociation of chaperone proteins.[15] The activated ligand-receptor complex then translocates into the nucleus.[15][16]

-

Gene Regulation: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[15] This binding modulates the transcription of target genes through two main processes:

-

Transactivation: The complex directly binds to GREs to increase the transcription of anti-inflammatory genes, such as lipocortin-1.[15]

-

Transrepression: The complex interacts with other transcription factors, like NF-κB and AP-1, preventing them from binding to their DNA targets. This action reduces the production of pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α.[15]

-

This cascade of events leads to the potent anti-inflammatory and immunosuppressive effects characteristic of glucocorticoids like dexamethasone.[14][17]

Caption: Dexamethasone's glucocorticoid receptor signaling pathway.

References

- 1. This compound (426-17-5) for sale [vulcanchem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. allmpus.com [allmpus.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 426-17-5 [m.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. mhlw.go.jp [mhlw.go.jp]

- 11. This compound | 426-17-5 [chemicalbook.com]

- 12. Dexamethasone Impurity I (21-Dehydro Dexamethasone) | 2964-79-6 | Benchchem [benchchem.com]

- 13. cjhp-online.ca [cjhp-online.ca]

- 14. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 16. The Story of Dexamethasone | ChemPartner [chempartner.com]

- 17. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Synthetic Glucocorticoid Derivatives: Mechanisms, Potencies, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of synthetic glucocorticoid derivatives, focusing on their core mechanisms of action, comparative potencies, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of steroid pharmacology.

Introduction to Synthetic Glucocorticoids

Synthetic glucocorticoids are a class of steroid hormones that are analogues of endogenous cortisol.[1] They are widely prescribed for their potent anti-inflammatory and immunosuppressive properties and are used in the treatment of a vast array of conditions, including autoimmune disorders, inflammatory diseases, and certain types of cancer.[2][3] The therapeutic efficacy of these synthetic derivatives is largely attributed to their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that modulates gene expression.[4]

The development of synthetic glucocorticoids has been driven by the need to enhance therapeutic effects while minimizing the adverse side effects associated with prolonged use, such as metabolic disturbances, osteoporosis, and immunosuppression.[5] This has led to the creation of a diverse range of derivatives with varying potencies, receptor affinities, and pharmacokinetic profiles.

Mechanism of Action: Glucocorticoid Receptor Signaling

The biological effects of synthetic glucocorticoids are primarily mediated through their binding to the cytosolic Glucocorticoid Receptor (GR). This interaction initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The classical genomic pathway involves the regulation of gene transcription by the activated GR. This pathway can be further divided into transactivation and transrepression mechanisms.

-

Transactivation: Upon ligand binding, the GR dissociates from a chaperone protein complex, dimerizes, and translocates to the nucleus. The GR dimer then binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[4]

-

Transrepression: The activated GR can also suppress the expression of pro-inflammatory genes without directly binding to DNA. This occurs through protein-protein interactions with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby inhibiting their pro-inflammatory signaling cascades.[6]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. abcam.com [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of animal models induced by glucocorticoids - Physiology and Pharmacology [ppj.phypha.ir]

Methodological & Application

In Vitro Assay Protocols for 1,2-Dihydro Dexamethasone: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of 1,2-Dihydro dexamethasone, a metabolite of the potent synthetic glucocorticoid, dexamethasone. While specific quantitative data for this compound is not extensively available in public literature, the following protocols, adapted from established assays for glucocorticoids like dexamethasone, provide a robust framework for determining its biological activity. These assays are crucial for understanding its potential efficacy, potency, and mechanism of action, particularly its interaction with the glucocorticoid receptor (GR).

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects primarily by binding to the intracellular glucocorticoid receptor (GR). Upon ligand binding, the receptor translocates to the nucleus, where it modulates the transcription of target genes. This can occur through two main mechanisms: transactivation, where the GR homodimer binds to glucocorticoid response elements (GREs) to upregulate gene expression (e.g., anti-inflammatory proteins), and transrepression, where the GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the described in vitro assays. Values for this compound are to be determined using these protocols, with dexamethasone provided as a reference.

| Compound | Assay Type | Target | Parameter | Value | Reference |

| This compound | Radioligand Binding | Human GR | Ki (nM) | To be determined | - |

| Reporter Gene Assay | Human GR | EC50 (nM) | To be determined | - | |

| Reporter Gene Assay | Human GR | % Max Response | To be determined | - | |

| Dexamethasone (Reference) | Radioligand Binding | Human GR | Ki (nM) | ~1.2 | [1] |

| Reporter Gene Assay (hGR) | Human GR | AC50 (pM) | 194.4 | ||

| Cell Viability (Lymphocytes) | - | IC50 (µM) | Varies by cell line | [2] |

Experimental Protocols

Glucocorticoid Receptor (GR) Radioligand Binding Assay

This assay determines the binding affinity of this compound to the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Caption: Workflow for GR Radioligand Binding Assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Radioligand: Prepare a working solution of [3H]-Dexamethasone in assay buffer at a concentration near its Kd.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer. Dexamethasone should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, recombinant human GR protein, and [3H]-Dexamethasone.

-

Add the diluted test compound or reference compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Dexamethasone).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation and Detection:

-

Transfer the contents of the wells to a filter plate (e.g., GF/C filter plate).

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GR-Mediated Reporter Gene Assay

This functional assay measures the ability of this compound to activate GR-mediated gene transcription.

Caption: Workflow for GR Reporter Gene Assay.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, A549) in appropriate media.

-

Seed the cells into a 96-well plate.

-

Transfect the cells with a plasmid expressing the human glucocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of glucocorticoid response elements (GREs). A co-transfection with a constitutively expressing Renilla luciferase plasmid can be used for normalization.

-

-

Compound Treatment:

-

After transfection, replace the medium with fresh medium containing serial dilutions of this compound or a reference agonist (e.g., Dexamethasone). Include a vehicle control (e.g., DMSO).

-

-

Incubation and Lysis:

-

Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lyse the cells using a suitable lysis buffer.

-

-

Luminescence Measurement:

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence in each well using a luminometer. If a normalization plasmid was used, measure Renilla luciferase activity as well.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response) from the dose-response curve using non-linear regression.

-

Cell Viability/Cytotoxicity Assay

This assay assesses the effect of this compound on the viability of glucocorticoid-sensitive cells, such as certain lymphocyte cell lines.

Methodology:

-

Cell Seeding:

-

Seed a glucocorticoid-sensitive cell line (e.g., CEM-C7 human leukemia cells) in a 96-well plate at an optimal density.

-

Allow the cells to adhere or stabilize overnight.

-

-

Compound Treatment:

-

Remove the old medium and add fresh medium containing various concentrations of this compound and a vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

-

Viability Assessment (e.g., using a WST-1/CCK-8 assay):

-

Add the WST-1 or CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control for each concentration of the test compound.

-

Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]

-

References

Application Notes and Protocols for the Use of Dexamethasone in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone in a myriad of cell culture applications, driving research in areas ranging from inflammation and immunology to cell differentiation and cancer biology.[1][2] Its primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the transcription of target genes.[1][3][4] This interaction can either activate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes, making it a valuable tool for studying cellular responses.[3] Dexamethasone is widely utilized to induce the differentiation of mesenchymal stem cells into osteogenic, adipogenic, and chondrogenic lineages.[2][5] Furthermore, it is employed in studies of apoptosis, cell signaling, and even in the context of COVID-19 research.[6][7][8]

Note on 1,2-Dihydro Dexamethasone: While the topic specified "this compound," the vast body of scientific literature and established cell culture protocols overwhelmingly refer to "dexamethasone." this compound is available as a research chemical, but its biological activity and applications in cell culture are not well-documented in readily available scientific resources.[9] Therefore, these application notes and protocols are based on the extensive data available for dexamethasone, the compound ubiquitously used in cell culture for glucocorticoid studies.

Data Presentation: Quantitative Summary

For reproducible and accurate experimental outcomes, precise quantification and careful preparation of dexamethasone are paramount. The following tables provide a summary of key quantitative data for dexamethasone in cell culture applications.

Table 1: Physicochemical Properties of Dexamethasone

| Property | Value |

| Molecular Formula | C₂₂H₂₉FO₅ |

| Molecular Weight | 392.46 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| CAS Number | 50-02-2[1] |

Table 2: Solubility and Recommended Concentrations

| Solvent | Solubility | Recommended Stock Concentration | Typical Working Concentration |

| DMSO | ≤ 75 mM[2] | 10 mM[1][10] | 10 nM - 1000 nM[1][10] |

| Ethanol (Absolute) | ≤ 7.5 mM[2] | 1 mg/mL (2.55 mM) | 1 ng/mL - 500 ng/mL[1][7] |

| Water | Insoluble[1] | Not recommended | Not applicable |

Table 3: Stability and Storage of Dexamethasone Solutions

| Form | Storage Temperature | Duration | Recommendations |

| Lyophilized Powder | -20°C | Up to 24 months[1][10] | Store desiccated and protected from light.[1][2][10] |

| Stock Solution (in DMSO or Ethanol) | -20°C | Up to 3 months[10][11] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][10][11] |

Experimental Protocols

The following are detailed protocols for the preparation and application of dexamethasone in cell culture.

Protocol 1: Preparation of a 10 mM Dexamethasone Stock Solution in DMSO

Materials:

-

Dexamethasone powder (e.g., 5 mg)

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile filter (0.22 µm) and syringe (optional, for sterilization of the final solution)

Procedure:

-

Calculation: To prepare a 10 mM stock solution from 5 mg of dexamethasone (MW: 392.46 g/mol ), the required volume of DMSO is calculated as follows:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (L) = (0.005 g / 392.46 g/mol ) / 0.010 mol/L = 0.00127 L or 1.27 mL

-

-

Dissolution: Aseptically add 1.27 mL of sterile DMSO to the vial containing 5 mg of dexamethasone powder.[10]

-

Mixing: Vortex the solution thoroughly until the dexamethasone is completely dissolved.[7]

-

Sterilization (Optional but Recommended): For critical applications, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.[10][11]

Protocol 2: Treatment of Adherent Cells with Dexamethasone

Materials:

-

Cultured adherent cells in multi-well plates

-

Complete cell culture medium

-

10 mM Dexamethasone stock solution (from Protocol 1)

-

Sterile serological pipettes and pipette tips

Procedure:

-

Cell Seeding: Seed the adherent cells in a multi-well plate at the desired density and allow them to attach and grow overnight, or until they reach the desired confluency.

-

Preparation of Working Solution:

-

Thaw an aliquot of the 10 mM dexamethasone stock solution at room temperature.

-

Perform a serial dilution to achieve the final desired working concentration. For example, to treat cells with 100 nM dexamethasone:

-

Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 1998 µL of sterile cell culture medium to get a 10 µM solution.

-

Add the appropriate volume of the 10 µM intermediate solution to the culture wells to achieve the final concentration of 100 nM. For instance, add 10 µL of the 10 µM solution to 1 mL of medium in a well.

-

-

Important: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[2]

-

-

Cell Treatment:

-

Remove the existing culture medium from the wells.

-

Add the freshly prepared medium containing the desired concentration of dexamethasone to the cells.

-

Include a vehicle control by adding medium containing the same final concentration of DMSO as the treated wells.

-

-

Incubation: Incubate the cells for the desired period (typically ranging from 1 to 48 hours, depending on the experiment).[10][12]

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as gene expression analysis (qPCR, RNA-seq), protein analysis (Western blotting, ELISA), or functional assays (e.g., differentiation assays, apoptosis assays).

Mandatory Visualizations

Signaling Pathway of Dexamethasone

Caption: Dexamethasone binds to the glucocorticoid receptor (GR) in the cytoplasm, leading to its activation, nuclear translocation, and modulation of gene expression.

Experimental Workflow for a Dexamethasone Cell Culture Study

Caption: A typical workflow for a cell culture experiment involving dexamethasone treatment, from preparation to analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 4. The Story of Dexamethasone | ChemPartner [chempartner.com]

- 5. Dexamethasone | Induces hMSC differentiation| Hello Bio [hellobio.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. himedialabs.com [himedialabs.com]

- 8. Glucocorticoid Signaling Pathway: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, 10 mg, CAS No. 426-17-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 10. Dexamethasone | Cell Signaling Technology [cellsignal.com]

- 11. 地塞米松 powder, BioReagent, suitable for cell culture, ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying 1,2-Dihydro Dexamethasone Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone, a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties.[1][2][3] Its clinical application, however, can be limited by a range of adverse effects.[1] The metabolism of dexamethasone is complex and varies across species, leading to the formation of several metabolites.[4][5][6] One such metabolite is 1,2-Dihydro dexamethasone, formed by the reduction of the A-ring of the parent compound. While the primary role of this compound in pharmaceutical contexts is as a reference standard for impurity profiling, emerging evidence suggests that metabolites of dexamethasone may possess biological activity.[7] Understanding the in vivo effects of this compound is crucial for a comprehensive assessment of the therapeutic and adverse profiles of its parent drug.

These application notes provide a framework for the preclinical evaluation of this compound in relevant animal models. The protocols outlined below are adapted from established methodologies for dexamethasone and are intended to serve as a starting point for investigating the pharmacological and physiological effects of this specific metabolite.

Animal Models

The choice of animal model is critical for elucidating the specific effects of this compound. Given the known actions of glucocorticoids, the following models are recommended:

-

Rodent Models of Inflammation: Rats and mice are extensively used to model inflammatory conditions.[8]

-

Carrageenan-Induced Paw Edema (Rat/Mouse): A classic model of acute inflammation, suitable for assessing the anti-inflammatory potential of this compound.

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation (Mouse): This model mimics systemic inflammatory responses and can be used to evaluate the effects on cytokine production and immune cell activation.[9]

-

-

Murine Models of Metabolic Dysregulation: Chronic glucocorticoid administration is known to induce metabolic side effects.[1]

-

C57BL/6J Mice on a High-Fat Diet: This model is susceptible to diet-induced obesity and insulin resistance, providing a relevant context to study the metabolic consequences of this compound administration.

-

-

Zebrafish Larva Model of Inflammation: Offers a high-throughput screening platform for observing leukocyte migration and inflammatory responses in a transparent, live organism.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vivo effects of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound (≥95% purity)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Carrageenan (1% w/v in sterile saline)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

Grouping and Administration:

-

Randomly divide rats into the following groups (n=6-8 per group):

-

Vehicle control

-

This compound (low, medium, and high doses)

-

Dexamethasone (positive control)

-

-

Administer the respective treatments via oral gavage or intraperitoneal injection 1 hour before carrageenan injection.

-

-

Induction of Inflammation:

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at 1, 2, 3, 4, and 24 hours post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups with the vehicle control.

-

Protocol 2: LPS-Induced Systemic Inflammation in Mice

Objective: To assess the effect of this compound on systemic inflammatory responses.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle

-

Lipopolysaccharide (LPS) from Escherichia coli

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Animal Preparation: Acclimatize mice as described in Protocol 1.

-

Treatment Administration:

-

Administer this compound or vehicle intraperitoneally 1 hour prior to LPS challenge.

-

-

LPS Challenge:

-

Inject LPS (e.g., 1 mg/kg) intraperitoneally.

-

-

Sample Collection:

-

At 2 and 6 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.

-

Harvest tissues such as the liver and spleen for further analysis (e.g., gene expression of inflammatory markers).

-

-

Cytokine Analysis:

-

Separate serum from the collected blood.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare cytokine levels between the treated and vehicle control groups using an unpaired t-test or one-way ANOVA.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (%) at 3 hours (Mean ± SEM) | Inhibition of Edema (%) |

| Vehicle Control | - | - | |

| 1,2-Dihydro Dex | Low | ||

| 1,2-Dihydro Dex | Medium | ||

| 1,2-Dihydro Dex | High | ||

| Dexamethasone | Positive Control |

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) at 2h (Mean ± SEM) | IL-6 (pg/mL) at 2h (Mean ± SEM) |

| Vehicle + Saline | - | ||

| Vehicle + LPS | - | ||

| 1,2-Dihydro Dex + LPS | Test Dose | ||

| Dexamethasone + LPS | Positive Control |

Mandatory Visualizations

Signaling Pathway

The biological effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR). It is hypothesized that this compound, as a metabolite of dexamethasone, will interact with this pathway.

Caption: Hypothetical signaling pathway of this compound via the glucocorticoid receptor.

Experimental Workflow

The following diagram illustrates a logical workflow for the in vivo evaluation of this compound.

Caption: General experimental workflow for in vivo studies of this compound.

References

- 1. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Steroid - Wikipedia [en.wikipedia.org]

- 4. Dexamethasone metabolism in vitro: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound (426-17-5) for sale [vulcanchem.com]

- 8. Pharmacokinetics of Dexamethasone in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dexamethasone has profound influence on the energy metabolism of porcine blood leukocytes and prevents the LPS-induced glycolytic switch - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Dexamethasone to Study its Metabolite, 1,2-Dihydro Dexamethasone

Introduction

Dexamethasone is a potent synthetic glucocorticoid with a wide range of anti-inflammatory and immunosuppressive effects. In vivo, dexamethasone is metabolized into several compounds, including 1,2-Dihydro dexamethasone[1]. Therefore, in vivo studies of this compound typically involve the administration of the parent compound, dexamethasone. The choice of administration route is a critical factor that can significantly influence the pharmacokinetic and pharmacodynamic profile of the drug, thereby affecting the formation and activity of its metabolites. These application notes provide a comprehensive overview of various administration routes for dexamethasone in in vivo studies, with a focus on providing researchers, scientists, and drug development professionals with detailed protocols and comparative data.

Administration Routes Overview

Several administration routes have been utilized in in vivo studies of dexamethasone in various animal models. The most common routes include:

-

Intravenous (IV): Direct administration into the bloodstream, providing 100% bioavailability and rapid onset of action. It is often used as a reference route for pharmacokinetic studies[2][3].

-

Intramuscular (IM): Injection into the muscle tissue, leading to relatively rapid absorption. The absorption rate can be influenced by the specific muscle and the formulation of the drug[1][3].

-

Intraperitoneal (IP): Injection into the peritoneal cavity, a common route for laboratory animals, offering a large surface area for absorption[1].

-

Subcutaneous (SC): Injection into the layer of skin directly below the dermis and epidermis. This route generally provides slower absorption compared to IV or IM routes and is noted to be more effective than intraperitoneal injection in some murine models[4][5].

-

Oral (PO): Administration by mouth, which is convenient but subject to first-pass metabolism and variable absorption depending on the gastrointestinal state[1][6][7].

-

Intranasal (IN): Administration through the nasal cavity, which can be a direct route to the central nervous system and can reduce systemic side effects[8][9].

-

Intra-articular (IA): Direct injection into a joint space, used for localized treatment of inflammation[10].

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of dexamethasone administered via different routes in various animal models.

Table 1: Pharmacokinetic Parameters of Dexamethasone in Horses

| Administration Route | Dose | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 0.05 mg/kg | - | α: 0.33, β: 2.2, γ: 10.7 | 100 | [2] |

| Intravenous (IV) | Not Specified | - | α: 0.03, β: 1.8, γ: 5.1 | 100 | [10] |

| Intramuscular (IM) | Not Specified | - | 3.4 | - | [10] |

| Oral (PO) | Not Specified | - | 3.4 | - | [10] |

| Intra-articular (IAC) | Not Specified | 1.0 | 3.6 | - | [10] |

| Intra-articular (IAF) | Not Specified | 0.62 | 3.6 | - | [10] |

| Intra-articular (IAS) | Not Specified | 0.25 | 3.6 | - | [10] |

Table 2: Pharmacokinetic Parameters of Dexamethasone in Dogs

| Administration Route | Dose | Tmax (min) | Elimination Half-life (min) | Bioavailability (%) | Reference |

| Intravenous (IV) | 1 mg/kg | - | 120-140 | 100 | [3] |

| Intramuscular (IM) | 1 mg/kg | 30-40 | - | ~100 (alcohol) | [3] |

| Intramuscular (IM) | 1 mg/kg | 30-40 | - | 40 (21-isonicotinate) | [3] |

Table 3: Pharmacokinetic Parameters of Dexamethasone in Rats

| Administration Route | Dose | Peak Plasma Level Time | Excretion | Reference |

| Intramuscular (IM) | Not Specified | 6 hours | Rapidly in urine and feces | [1] |

| Intraperitoneal (IP) | 0.23 µmol/kg | - | 74% within 96h (30% urine, 44% feces) | [1] |

Table 4: Pharmacokinetic Parameters of Dexamethasone in Humans (for reference)

| Administration Route | Dose | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Reference |

| Oral (PO) | 20 mg | 1 (range: 0.5-4) | 4 | - | [11] |

| Oral (PO) | Not Specified | - | - | 70-78 | [6] |

Experimental Protocols

The following are generalized protocols for the administration of dexamethasone in vivo, based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental design and animal model, adhering to all institutional and national guidelines for animal welfare.

Protocol 1: Intraperitoneal (IP) Administration in Mice

-

Drug Preparation: Prepare a stock solution of dexamethasone in a suitable solvent like DMSO. For in vivo administration, further dilute the stock solution in a vehicle such as 0.5% CMC-Na/saline water to the desired final concentration.

-

Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. Position the mouse to expose the abdominal area.

-

Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid damaging the internal organs.

-

Injection Procedure: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, confirming correct placement. Inject the dexamethasone solution slowly.

-

Dosage: Dosages in mice can range from 1 to 10 mg/kg[4].

Protocol 2: Subcutaneous (SC) Administration in Mice

-

Drug Preparation: Prepare the dexamethasone solution in a sterile vehicle suitable for subcutaneous injection, such as saline[4]. The final volume for injection is typically around 100 µL[4].

-

Animal Restraint: Hold the mouse by the scruff of the neck to lift a fold of skin.

-

Injection Site: The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections.

-

Injection Procedure: Insert a 25-27 gauge needle into the tent of skin parallel to the spine. Inject the solution into the space created.

-

Dosage: Doses can vary widely depending on the study, for example, from 0.114 mg/kg to 4 mg/kg daily[4].

Protocol 3: Intravenous (IV) Administration in Horses

-

Drug Preparation: Dexamethasone for intravenous administration should be a sterile, injectable solution.

-

Animal Restraint: The horse should be properly restrained in a safe environment.

-

Injection Site: The jugular vein is the most common site for intravenous injections in horses. The area should be cleaned with an antiseptic solution.

-

Injection Procedure: A veterinarian or trained personnel should perform the injection. A catheter may be placed for repeated sampling or administration[12].

-

Dosage: A typical dose used in pharmacokinetic studies is 0.05 mg/kg[2][12].

Protocol 4: Oral (PO) Administration in Rats

-

Drug Preparation: Dexamethasone can be administered as a solution or suspension via oral gavage[1].

-

Animal Restraint: Hold the rat firmly to prevent movement.

-

Administration Procedure: Use a proper-sized, ball-tipped gavage needle. Measure the distance from the tip of the nose to the last rib to ensure proper length of insertion. Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

-

Dosage: Dosages in long-term studies have ranged from 0.3 µg/kg/day to 100 µg/kg/day[1].

Visualizations

Experimental Workflow for In Vivo Dexamethasone Administration

Caption: A general workflow for in vivo studies of dexamethasone administration.

Glucocorticoid Signaling Pathway

Caption: Simplified genomic signaling pathway of dexamethasone.

References

- 1. 812. Dexamethasone (WHO Food Additives Series 33) [inchem.org]

- 2. Pharmacokinetics of dexamethasone with pharmacokinetic/pharmacodynamic model of the effect of dexamethasone on endogenous hydrocortisone and cortisone in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Co-administration of a clinically relevant dexamethasone dosage with ablative radiotherapy reduces peripheral lymphocytes but does not alter in vivo intratumoral lymphocyte phenotype or inhibit efficacy of radiotherapy in a murine colorectal tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of in vitro and in vivo administration of dexamethasone on rat macrophage functions: comparison between alveolar and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of oral vs. intravenous dexamethasone in patients hospitalized with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 8. Intranasal delivery of dexamethasone efficiently controls LPS‐induced murine neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Therapeutic Effect of Intranasal Administration of Dexamethasone in Neuroinflammation Induced by Experimental Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. madbarn.com [madbarn.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Pharmacokinetics of dexamethasone with pharmacokinetic/pharmacodynamic model of the effect of dexamethasone on endogenous hydrocortisone and cortisone in the horse: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Application Notes and Protocols for the Quantification of 1,2-Dihydro Dexamethasone

For Researchers, Scientists, and Drug Development Professionals

Introduction